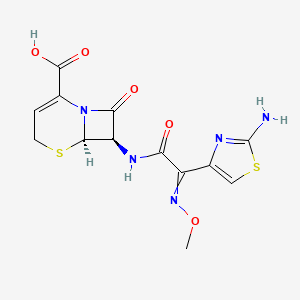

(E/Z)-ceftizoxime

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H13N5O5S2 |

|---|---|

Molecular Weight |

383.4 g/mol |

IUPAC Name |

(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C13H13N5O5S2/c1-23-17-7(5-4-25-13(14)15-5)9(19)16-8-10(20)18-6(12(21)22)2-3-24-11(8)18/h2,4,8,11H,3H2,1H3,(H2,14,15)(H,16,19)(H,21,22)/t8-,11-/m1/s1 |

InChI Key |

NNULBSISHYWZJU-LDYMZIIASA-N |

SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)O |

Isomeric SMILES |

CON=C(C1=CSC(=N1)N)C(=O)N[C@H]2[C@@H]3N(C2=O)C(=CCS3)C(=O)O |

Canonical SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)O |

Pictograms |

Irritant; Health Hazard |

Synonyms |

Cefizox Ceftizoxime Ceftizoxime Monosodium Salt Ceftizoxime Sodium FK 749 FK-749 FK749 FR 13749 FR-13749 FR13749 Monosodium Salt, Ceftizoxime Salt, Ceftizoxime Monosodium SK and F 88373 2 SK and F 88373-2 SK and F 883732 SKF 88373 SKF-88373 SKF88373 Sodium, Ceftizoxime |

Origin of Product |

United States |

Stereochemical Aspects and Isomerism of Ceftizoxime

Structural Elucidation and Characterization of E/Z Isomers

The existence of (E)- and (Z)-ceftizoxime isomers is a consequence of the restricted rotation around the carbon-nitrogen double bond of the methoxyimino side chain. The Z isomer, also referred to as the syn isomer, is the therapeutically active and more stable form. nih.govencyclopedia.pubmdpi.com

Methodologies for Isomer Identification

Several analytical techniques are employed to distinguish between the E and Z isomers of ceftizoxime (B193995).

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for isomer identification. researchgate.net A notable difference is observed in the chemical shift of the aminothiazole proton. In the E-isomer, this proton appears at a downfield region (around 7.2-7.6 ppm) compared to the Z-isomer (around 6.7-6.9 ppm). researchgate.net This deshielding effect in the E-isomer is attributed to a potential hydrogen bonding interaction between the aminothiazole proton and the oxime oxygen. researchgate.net Similarly, the aminothiazole carbon (C5) in the ¹³C NMR spectrum of the E-isomer is shifted downfield (115-120 ppm) relative to the Z-isomer (107-109 ppm). researchgate.net

High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC (RP-HPLC) is widely used for the separation and quantification of ceftizoxime isomers. scielo.brscielo.br Different retention times for the Z and E isomers allow for their effective separation. scielo.brscielo.br For instance, under specific chromatographic conditions, commercial ceftizoxime, which contains both Z-syn and E-anti isomeric forms, can be separated. scielo.brscielo.br

X-ray Crystallography : X-ray structure analysis has been used to elucidate the crystal and molecular structures of ceftizoxime. jst.go.jpjst.go.jp These studies confirm that the aminothiazolyl-methoxyimino group in the C(7) substituent is nearly coplanar. jst.go.jpjst.go.jp

Conformational Analysis of Isomeric Forms

The conformation of the ceftizoxime molecule is crucial for its biological activity. The bicyclic β-lactam-dihydrothiazine framework provides a rigid core. The thiazolyl and methoxyimino groups are positioned equatorially to minimize steric hindrance. The orientation of the aminothiazolyl-methoxyimino side chain relative to the cephem nucleus is not rigidly fixed, allowing for some rotational freedom around the C(7) side chain. jst.go.jpjst.go.jp The Z-configuration of the methoxyimino group is considered critical for its resistance to β-lactamase enzymes, as it sterically hinders the enzyme's access to the β-lactam ring.

Isomer Interconversion Mechanisms and Thermodynamic Studies

The interconversion between the E and Z isomers of ceftizoxime is a reversible process influenced by various factors. rsc.org

Chemical and Environmental Factors Influencing E/Z Isomerization

The stability and interconversion of ceftizoxime isomers are significantly affected by the surrounding chemical and physical environment.

pH : The rate of isomerization can be pH-dependent. rsc.org For some oxime-containing cephalosporins, the rate of isomerization increases as the pH decreases. rsc.org This isomerization can proceed through an enol intermediate. rsc.org

Temperature : Temperature plays a critical role in the equilibrium between E and Z isomers. mdpi.comnih.gov Changes in temperature can shift the equilibrium position and alter the ratio of the isomers. mdpi.comnih.gov

Photochemical Isomerization : Cephalosporins with an oxime group are susceptible to photochemical isomerization. gnest.org Under UV irradiation, the Z-isomer can convert to the E-isomer. gnest.org This process is competitive with the photolytic degradation of the β-lactam ring. researchgate.net

The table below summarizes the influence of various factors on the isomerization of ceftizoxime and related cephalosporins.

| Factor | Effect on Isomerization | Mechanism |

| pH | Rate of isomerization can increase with decreasing pH. rsc.org | Can proceed through an enol intermediate. rsc.org |

| Temperature | Alters the equilibrium ratio of the isomers. mdpi.comnih.gov | Affects the thermodynamic stability of the isomers. mdpi.comnih.gov |

| UV Radiation | Induces conversion of the Z-isomer to the E-isomer. gnest.org | Photochemical isomerization. gnest.org |

Catalytic Effects on Isomer Equilibrium

The interconversion of E and Z isomers can be catalyzed by certain chemical species.

Acid and Base Catalysis : Both acids and general bases can catalyze the isomerization process. rsc.orgresearchgate.net The mechanism can involve a catalyzed rotation via an oxime/nitroso tautomerization. rsc.org

Metal Ions : Metal ions such as Cu²⁺ and VO²⁺ can interact with ceftizoxime, forming complexes. scielo.brscielo.br These interactions can influence the stability and degradation of the antibiotic, although the direct catalytic effect on E/Z isomerization is complex and can be pH-dependent. scielo.brscielo.br At certain pH values (pH 2 and 3), the presence of these metal ions appears to stabilize ceftizoxime compared to the uncomplexed form. scielo.brscielo.br

The following table outlines the catalytic effects on the isomerization of ceftizoxime and similar compounds.

| Catalyst | Effect on Isomer Equilibrium |

| Acids/Bases | Can catalyze the interconversion between E and Z isomers. rsc.orgresearchgate.net |

| Metal Ions (e.g., Cu²⁺, VO²⁺) | Form complexes that can affect the stability and degradation, with pH-dependent effects. scielo.brscielo.br |

Differential Molecular Activities of Ceftizoxime E and Z Isomers

The geometric configuration of the methoxyimino group has a profound impact on the antibacterial activity of ceftizoxime.

The Z isomer of ceftizoxime exhibits significantly superior antibacterial activity compared to its corresponding E isomer (also known as FR 14060). nih.govnih.govresearchgate.net This difference in activity is not attributed to variations in outer membrane permeability or stability to cephalosporinases, as these are similar for both isomers. nih.govnih.gov

The primary reason for the enhanced potency of the Z isomer lies in its higher affinity for penicillin-binding proteins (PBPs), which are the target enzymes for β-lactam antibiotics. nih.govnih.gov Ceftizoxime (Z isomer) requires a much lower concentration to inhibit the binding of penicillin G to PBPs 1a and 1bs in Escherichia coli and Enterobacter cloacae compared to the E isomer. nih.govnih.gov Specifically, a more than 10-fold higher concentration of the E isomer was needed to achieve a 50% reduction in penicillin G binding to PBP 1bs in the tested strains. nih.govnih.gov

Furthermore, the Z isomer is several-fold more stable to penicillinase than the E isomer. nih.govnih.gov These findings strongly suggest that the difference in antibacterial activity between the two isomers is primarily due to their differing abilities to inhibit the polymerization of peptidoglycan, a critical step in bacterial cell wall synthesis. nih.govnih.govresearchgate.net

The table below provides a comparative overview of the molecular activities of the E and Z isomers of ceftizoxime.

| Property | (Z)-Ceftizoxime | (E)-Ceftizoxime (FR 14060) |

| Antibacterial Activity | Superior nih.govnih.gov | Inferior nih.govnih.gov |

| Affinity for PBPs | High nih.govnih.gov | Low (over 10-fold lower for PBP 1bs) nih.govnih.gov |

| Stability to Penicillinase | More stable nih.govnih.gov | Less stable nih.govnih.gov |

| Outer Membrane Permeability | No marked difference nih.govnih.gov | No marked difference nih.govnih.gov |

| Stability to Cephalosporinase | No marked difference nih.govnih.gov | No marked difference nih.govnih.gov |

Impact of Isomerism on Target Binding Affinity

The primary mechanism of action for ceftizoxime, like other β-lactam antibiotics, involves the inhibition of penicillin-binding proteins (PBPs). PBPs are bacterial enzymes essential for the synthesis of the peptidoglycan layer of the cell wall. google.comfrontiersin.orgnih.gov The binding affinity of ceftizoxime to these proteins is a critical determinant of its antibacterial efficacy, and this affinity is profoundly affected by its stereochemistry.

Research comparing ceftizoxime (the syn-isomer, or Z-isomer) with its anti-isomer (E-isomer), also known as FR 14060, has demonstrated a significant difference in their affinity for PBPs. nih.govnih.gov The (Z)-isomer of ceftizoxime exhibits a markedly higher binding affinity for the essential PBPs of various bacteria, including Escherichia coli and Enterobacter cloacae. nih.govnih.gov

Specifically, studies have shown that the concentration of (Z)-ceftizoxime required to inhibit 50% of the binding of [14C]penicillin G to PBPs 1a and 1bs in E. coli and E. cloacae is substantially lower than that of the (E)-isomer. nih.govnih.gov For PBP 1bs, the concentration of the (E)-isomer needed for 50% inhibition was more than 10-fold higher than that of the (Z)-isomer. nih.govnih.gov This disparity in binding affinity is a key factor contributing to the superior antibacterial activity of the (Z)-isomer. nih.gov The structural configuration of the (Z)-isomer allows for a more favorable interaction with the active site of the PBPs, leading to more effective inhibition of peptidoglycan synthesis and ultimately, bacterial cell lysis.

Table 1: Comparative Affinity of Ceftizoxime Isomers for Penicillin-Binding Proteins (PBPs)

| Isomer | Target Organism | PBP | 50% Inhibitory Concentration (µg/mL) |

|---|---|---|---|

| (Z)-Ceftizoxime | E. coli NIHJ JC-2 | PBP 1a, 1bs | < 3.2 nih.govnih.gov |

| E. cloacae 58-5 | PBP 1a, 1bs | < 1.0 nih.govnih.gov | |

| (E)-Ceftizoxime (FR 14060) | E. coli NIHJ JC-2 | PBP 1bs | > 32.0 nih.govnih.gov |

| E. cloacae 58-5 | PBP 1bs | > 10.0 nih.govnih.gov |

Stereochemical Influence on Enzymatic Interactions

The stereochemistry of the methoxyimino side chain also plays a crucial role in the stability of ceftizoxime against β-lactamases, a family of enzymes produced by resistant bacteria that inactivate β-lactam antibiotics by hydrolyzing the β-lactam ring.

The (Z)-configuration of the methoxyimino group provides significant steric hindrance, which protects the β-lactam ring from enzymatic attack by many β-lactamases. wikipedia.org This steric shielding is a key reason for the enhanced stability and broad spectrum of activity of third-generation cephalosporins like ceftizoxime. mdpi.com

Studies have shown that the (Z)-isomer of ceftizoxime is considerably more stable to penicillinase than its (E)-isomer. nih.govnih.gov While both isomers demonstrate good stability against cephalosporinase, the difference in stability to penicillinase is significant. nih.govnih.gov It has been reported that the Z-oxime is almost 20,000-fold more stable than the E-oxime against β-lactamase. wikipedia.org This increased resistance to enzymatic degradation allows the (Z)-isomer to maintain its structural integrity and remain active in the presence of β-lactamase-producing bacteria.

Table 2: Stability of Ceftizoxime Isomers to β-Lactamases

| Isomer | Enzyme | Stability |

|---|---|---|

| (Z)-Ceftizoxime | Penicillinase | Several-fold more stable than (E)-isomer nih.govnih.gov |

| Cephalosporinase | No marked difference from (E)-isomer nih.govnih.gov | |

| (E)-Ceftizoxime (FR 14060) | Penicillinase | Less stable than (Z)-isomer nih.govnih.gov |

| Cephalosporinase | No marked difference from (Z)-isomer nih.govnih.gov |

Synthetic Strategies and Derivative Research for Ceftizoxime

Total Synthesis Pathways of Ceftizoxime (B193995) and Related Cephalosporins

The synthesis of ceftizoxime, a third-generation cephalosporin (B10832234), is accomplished through semi-synthetic methods starting from key intermediates derived from natural fermentation products like penicillin or cephalosporin C. tandfonline.comthieme-connect.comresearchgate.net The core structure of all cephalosporins is the 7-aminocephalosporanic acid (7-ACA) nucleus, which consists of a β-lactam ring fused to a dihydrothiazine ring. researchgate.netoncohemakey.com Modifications of this nucleus, particularly at the C-7 and C-3 positions, have led to the vast array of semi-synthetic cephalosporins available. researchgate.netoncohemakey.com

A common strategy for ceftizoxime synthesis involves the key intermediate 7-amino-3-cephem-4-carboxylic acid (7-ANCA), which is notable for its lack of a substituent at the C-3 position. google.comwikipedia.org This structural feature prevents the metabolic deactivation by hydrolytic enzymes that affects many other cephalosporins. wikipedia.orgmedchemexpress.com One synthetic route starts with 7-acetamido-3-hydroxy-3-cephalosporin-4-formic acid-diphenyl methyl ester, which undergoes reduction, esterification, and removal of protecting groups to yield 7-ANCA. google.com

The crucial step is the acylation of the C-7 amino group of the cephem nucleus. oncohemakey.com For ceftizoxime, this involves condensing 7-ANCA with an activated form of the (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetic acid side chain. google.comgoogle.com This condensation is often carried out using an active ester of the side chain, such as a benzothiazole (B30560) thioester or an N-hydroxysuccinimide ester, in an alkaline environment to facilitate the reaction. google.comgoogle.comgoogle.com The resulting compound is ceftizoxime acid. google.com This acid is then converted to its sodium salt, the final active pharmaceutical ingredient, by reacting it with a salt-forming agent like sodium isooctanoate or sodium acetate (B1210297). google.comgoogle.com Alternative pathways have explored the use of 7-amino-3-methylenecepham-4-carboxylic acid as a key intermediate. nih.govjst.go.jp

The general biosynthetic pathway for cephalosporins begins with the formation of the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). nih.gov An enzyme, isopenicillin N synthase, then catalyzes the oxidative cyclization of ACV to form isopenicillin N, a key branchpoint intermediate. nih.govasm.org In cephalosporin-producing organisms, isopenicillin N is then converted through a series of enzymatic steps, including ring expansion to deacetoxycephalosporin C (DAOC), to form cephalosporin C. asm.org

Stereoselective Synthesis Approaches for Oxime Isomers

The biological activity of ceftizoxime is critically dependent on the stereochemistry of its C-7 side chain, specifically the oxime moiety. The molecule exists as two geometric isomers, (E) and (Z), with the (Z)-isomer being significantly more potent as an antibiotic. theswissbay.ch Standard chemical syntheses of oximes often result in a mixture of both (E) and (Z) isomers, necessitating either separation or a stereoselective synthesis that preferentially yields the desired (Z)-isomer. researchgate.net

Research into stereoselective synthesis aims to control the geometry of the oxime group during its formation. While specific proprietary methods for ceftizoxime are not extensively detailed in open literature, general strategies for the selective synthesis of oxime isomers have been developed. These methods often rely on kinetic or thermodynamic control of the reaction between a carbonyl compound and hydroxylamine. For some aryl alkyl oximes, it has been shown that treating a mixture of (E) and (Z) isomers with a protic or Lewis acid under anhydrous conditions can selectively precipitate the E-isomer as an immonium complex, which can then be isolated. google.com

For cephalosporins like ceftizoxime, ensuring a high proportion of the (Z)-isomer is a key challenge in process chemistry. The stability of the (Z)-methoxyoxime configuration contributes significantly to the antibiotic's resistance to β-lactamases. jetir.org The synthesis of the side-chain acid, (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetic acid, is a critical step where stereoselectivity must be established before its condensation with the cephem nucleus. google.comgoogle.com

Development of Ceftizoxime Analogues and Novel Derivatives for Mechanistic Studies

To investigate structure-activity relationships (SAR), overcome resistance, and study transport mechanisms, numerous analogues and derivatives of ceftizoxime have been synthesized. These modifications primarily target the thiazole (B1198619) moiety and the C-7 position of the cephem nucleus.

The 2-amino-1,3-thiazole ring is a common feature in many third-generation cephalosporins and is crucial for potent antibacterial activity. encyclopedia.pubmdpi.com Modifications to this part of the molecule can significantly impact the compound's properties. One area of research has been the synthesis of Schiff bases by reacting the primary amino group on the thiazole ring of ceftizoxime with various aromatic aldehydes. pharmainfo.inresearchgate.net This nucleophilic addition reaction, often catalyzed by triethylamine, links a new imino group to the thiazole ring. pharmainfo.in These derivatives have been synthesized to explore potential enhancements in the antimicrobial spectrum. pharmainfo.inresearchgate.net The interaction of the thiazole ring with bacterial penicillin-binding proteins (PBPs) is a key aspect of its mechanism, and modifications here are used to probe and optimize these interactions. nih.govacs.org

The acylamino side chain at the C-7 position of the cephem nucleus plays a defining role in the antibacterial spectrum and stability of cephalosporins. oncohemakey.com The methoxyimino group within this side chain, as found in ceftizoxime, confers significant stability against many β-lactamase enzymes. nih.gov The entire [(Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino} moiety is a result of derivatizing the core 7-aminocephem nucleus. jetir.org

Research into C-7 derivatives often involves synthesizing bifunctional prodrugs. For instance, while esterification at the C-4 carboxyl group increases lipophilicity, further derivatization at the C-7 position has been explored. pharm.or.jp One study examined the introduction of various amino acids to the amino group on the thiazole ring at the C-7 position, creating bifunctional prodrugs with altered properties. pharm.or.jp The hydrolysis of the amide bond between the introduced amino acid and the thiazole moiety was found to vary depending on the specific amino acid used. pharm.or.jp

A significant area of research has been the development of dipeptide conjugates of ceftizoxime. researcher.liferesearchgate.net These derivatives are synthesized by forming an amide bond between a dipeptide moiety and the amino group of the aminothiazole ring of ceftizoxime. rjptonline.org The goal of this strategy is to create prodrugs that can be actively transported across the intestinal membrane by peptide transport systems, such as the POT (proton-coupled oligopeptide transporter) family, which could lead to orally bioavailable versions of the parenterally administered drug. rjptonline.orgresearchgate.net

Several such derivatives have been successfully synthesized for mechanistic and preclinical studies. researcher.liferjptonline.org

| Dipeptide Moiety | Reference |

|---|---|

| L-Tryptophan-L-valine | researcher.liferjptonline.org |

| L-Tryptophan-L-alanine | researcher.liferjptonline.org |

| L-Tryptophan-L-histidine | researcher.liferjptonline.org |

| L-Tryptophan-L-phenylalanine | researcher.liferjptonline.org |

These studies confirmed the chemical structures of the new derivatives using spectral analysis and evaluated their potential for improved absorption and antimicrobial activity. rjptonline.org Molecular docking studies on these conjugates have shown potentially higher binding affinities to penicillin-binding proteins (PBPs) compared to the parent ceftizoxime. rjptonline.org

Process Chemistry Research and Optimization for Ceftizoxime Production

The industrial production of ceftizoxime involves extensive process chemistry research to optimize yield, purity, cost-effectiveness, and safety. google.comulisboa.pt This research focuses on refining each step of the synthesis, from the preparation of intermediates to the final crystallization and formulation of ceftizoxime sodium. google.com

A key area of optimization is the conversion of ceftizoxime acid to ceftizoxime sodium. google.com Research has identified optimal process conditions to maximize yield and product quality. google.com For example, controlling reaction temperature, the ratio of reactants, reaction time, and the pH before crystallization are all critical parameters. google.com The choice of solvent for crystallization and the rate of its addition also significantly impact the crystal form and purity of the final product. google.compatsnap.com

| Parameter | Optimized Condition | Reference |

|---|---|---|

| Reaction Temperature | Below 30 °C | google.com |

| Anhydrous Sodium Carbonate : Ceftizoxime Acid (mass ratio) | 0.15 : 1.0 | google.com |

| Reaction Time | 2 hours | google.com |

| Pre-crystallization pH | 6.7 - 7.0 | google.com |

| Crystallization Solvent | Ethanol or Acetone | google.comgoogle.com |

| Ethanol Addition Rate | 400-500 ml/h | google.com |

| Crystal Growth Time | 2 hours | google.com |

Molecular Mechanisms of Action Research for Ceftizoxime

Elucidation of Penicillin-Binding Protein (PBP) Inhibition

The primary mechanism of ceftizoxime (B193995) is the interruption of bacterial cell wall formation by covalently binding to and inactivating PBPs, which are enzymes critical for the final steps of peptidoglycan synthesis. nih.gov

Research has identified specific PBPs that are primary targets for ceftizoxime, with affinities varying between different bacterial species.

In Escherichia coli and Enterobacter cloacae : Ceftizoxime demonstrates a strong competitive affinity for PBP1a, PBP1bs, and PBP3. researchgate.netnih.gov These high-molecular-weight PBPs are involved in cell elongation (PBP1a/1b) and cell division or septation (PBP3). nih.gov

In Staphylococcus aureus : Ceftizoxime shows a high selective affinity for PBP2. nih.gov PBP2 in S. aureus is a bifunctional enzyme with both transglycosylase (TGase) and transpeptidase (TPase) activity, essential for cell wall synthesis. nih.gov The antibiotic has a lesser affinity for PBP4 in E. coli. karger.com A study on a ceftizoxime-resistant S. aureus mutant (ZOX3) identified a point mutation in the gene for PBP2, which resulted in decreased binding affinity of the enzyme for ceftizoxime. nih.gov

The interaction between ceftizoxime and PBPs follows a well-established kinetic model for β-lactam antibiotics. oup.com The process begins with the formation of a noncovalent complex, which then proceeds to a covalent acyl-enzyme complex as the active site serine of the PBP attacks the β-lactam ring. oup.com This complex is very stable and hydrolyzes slowly, effectively inactivating the enzyme. oup.com

The inhibitory potency is often measured as the IC₅₀ value, which is the concentration of the antibiotic required to inhibit 50% of PBP activity. oup.com

Affinity for S. aureus PBP2 : In competitive binding assays with radioactive penicillin G, a ceftizoxime concentration of just 0.1 µg/mL was sufficient to inhibit penicillin binding to PBP2 in a susceptible S. aureus strain. nih.gov In contrast, the ceftizoxime-resistant ZOX3 mutant required a concentration of 1 to 2 µg/mL to achieve similar inhibition, demonstrating a clear reduction in affinity. nih.gov

Affinity for E. coli and E. cloacae PBPs : Affinity studies using [¹⁴C]penicillin G competition assays have quantified the IC₅₀ values for ceftizoxime against various PBPs. For E. cloacae, the IC₅₀ for PBP1a, PBP1bs, and PBP3 was less than 1 µg/mL. researchgate.netnih.gov For E. coli, the IC₅₀ values were also low, indicating strong binding to the essential PBPs. researchgate.netnih.gov

Table 1: IC₅₀ Values of Ceftizoxime for Penicillin-Binding Proteins in E. cloacae and E. coli

| Organism | PBP Target | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| E. cloacae 58-5 | PBP1a | <1.0 | researchgate.netnih.gov |

| PBP1bs | <1.0 | researchgate.netnih.gov | |

| PBP3 | <1.0 | researchgate.netnih.gov | |

| E. coli NIHJ JC-2 | PBP1a | <3.2 | researchgate.netnih.gov |

| PBP1bs | <3.2 | researchgate.netnih.gov | |

| PBP3 | <3.2 | researchgate.netnih.gov |

While specific crystal structures of ceftizoxime covalently bound to its target PBPs are not widely detailed in the reviewed literature, the general mechanism is well understood. The process involves a suicide inhibition mechanism where the strained β-lactam ring of ceftizoxime mimics the D-Ala-D-Ala substrate of the PBP. mdpi.com An essential serine residue in the PBP active site performs a nucleophilic attack on the carbonyl carbon of the β-lactam ring. oup.commdpi.com This results in the irreversible opening of the ring and the formation of a stable, covalent acyl-enzyme intermediate, which renders the PBP inactive. oup.commdpi.com

Inhibition of Bacterial Cell Wall Biosynthesis at the Molecular Level

The bacterial cell wall, composed of peptidoglycan, is essential for maintaining cell integrity against osmotic pressure. nih.gov PBPs catalyze the final and crucial steps of peptidoglycan synthesis, specifically the transpeptidation reaction that cross-links adjacent peptide chains. nih.govmicrobenotes.com

By binding to and inhibiting PBPs, ceftizoxime effectively blocks this transpeptidation step. medchemexpress.commedchemexpress.com This inhibition disrupts the synthesis of new peptidoglycan and halts the proper assembly of the cell wall. drugbank.com The continued activity of autolytic enzymes in the absence of cell wall synthesis leads to the weakening of the existing peptidoglycan, culminating in cell lysis and bacterial death. nih.govmicrobenotes.com The specific inhibition of PBP3, for example, results in the failure of cell septation, leading to the formation of long, filamentous cells. nih.gov

Comparative Analysis of Isomeric PBP Binding and Inhibition Potency

Ceftizoxime is the syn-isomer of its chemical structure. A comparative analysis with its corresponding anti-isomer, known as FR 14060, reveals significant differences in biological activity, which are directly attributable to their PBP binding affinities. researchgate.netnih.govnih.gov

Although both isomers exhibit similar permeability through the bacterial outer membrane, their affinity for key PBPs differs markedly. researchgate.netnih.govnih.gov Ceftizoxime (syn-isomer) consistently shows a stronger binding affinity for essential PBPs compared to the FR 14060 (anti-isomer). researchgate.netnih.govnih.gov For instance, the concentration of FR 14060 required to achieve a 50% reduction in penicillin G binding to PBP1bs in tested strains was over ten times higher than that of ceftizoxime. researchgate.netnih.gov This difference in PBP inhibition potency is believed to be the primary reason for the superior antibacterial activity of ceftizoxime over its anti-isomer. researchgate.netnih.govnih.gov

Table 2: Comparative IC₅₀ Values of Ceftizoxime (syn-isomer) and FR 14060 (anti-isomer) for PBPs

| Organism | PBP Target | Ceftizoxime (µg/mL) | FR 14060 (µg/mL) | Reference |

|---|---|---|---|---|

| E. cloacae 58-5 | PBP1a | 0.5 | 1.0 | researchgate.net |

| PBP1bs | 0.8 | 10.5 | researchgate.net | |

| PBP3 | 0.2 | 0.3 | researchgate.net | |

| E. coli NIHJ JC-2 | PBP1a | 0.2 | 0.2 | researchgate.net |

| PBP1bs | 3.0 | >100 | researchgate.net | |

| PBP3 | 0.4 | 1.3 | researchgate.net |

Mechanisms of Bacterial Resistance to Ceftizoxime

Beta-Lactamase-Mediated Hydrolysis and Ceftizoxime (B193995) Stability

One of the most prevalent mechanisms of resistance to β-lactam antibiotics, including ceftizoxime, is the production of β-lactamase enzymes. These enzymes inactivate the antibiotic by hydrolyzing the amide bond in the characteristic β-lactam ring, rendering the drug unable to bind to its PBP targets. researchgate.net Ceftizoxime was designed to be relatively stable against the activity of many common β-lactamases. frontiersin.org However, the emergence and evolution of new β-lactamases with broader substrate specificities present an ongoing challenge.

The stability of ceftizoxime varies significantly when confronted with different classes of β-lactamases.

Extended-Spectrum β-Lactamases (ESBLs): ESBLs are a group of enzymes that can hydrolyze a wide range of cephalosporins, including third-generation agents like ceftizoxime. researchgate.net The CTX-M family of ESBLs, in particular, is known for its high hydrolytic efficiency against cefotaxime (B1668864) and, by extension, ceftizoxime. nih.gov The presence of blaCTX-M genes in clinical isolates of Escherichia coli and Klebsiella pneumoniae has been significantly correlated with resistance to ceftizoxime. nih.gov While ceftizoxime is more stable than earlier cephalosporins, it is susceptible to hydrolysis by various ESBLs. nih.gov

AmpC β-Lactamases: AmpC β-lactamases are cephalosporinases that can be chromosomally or plasmid-encoded. nih.gov Strains that hyperproduce AmpC enzymes can exhibit resistance to a broad spectrum of β-lactam antibiotics, including ceftizoxime. nih.govnih.gov These enzymes are typically not inhibited by common β-lactamase inhibitors like clavulanic acid. elifesciences.org The selection of derepressed AmpC mutants can occur during therapy with third-generation cephalosporins. nih.gov

Metallo-β-Lactamases (MBLs): MBLs belong to Ambler class B and require zinc ions for their activity. They possess a broad substrate profile, hydrolyzing penicillins, cephalosporins, and carbapenems. nih.gov Ceftizoxime is susceptible to hydrolysis by various MBLs, contributing to resistance in organisms that produce these enzymes.

The co-existence of multiple types of β-lactamases, such as ESBLs and AmpC, within a single bacterial isolate can further complicate treatment and lead to high levels of resistance. nih.gov

The structural characteristics of both ceftizoxime and the active site of β-lactamases determine the efficiency of hydrolysis and the level of resistance. For Class A β-lactamases like CTX-M, mutations in and around the active site can expand the substrate spectrum to more effectively accommodate and hydrolyze oxyimino-cephalosporins such as ceftizoxime. nih.gov For instance, substitutions like P167S and D240G in CTX-M enzymes can enlarge the active site, facilitating the binding and subsequent hydrolysis of bulkier cephalosporins. iucr.org The specific chemical structure of ceftizoxime, particularly its side chains, influences its interaction with the amino acid residues in the active site of these enzymes.

Efflux Pump Systems and Drug Efflux Research

Efflux pumps are transmembrane protein complexes that actively transport a wide array of substrates, including antibiotics, out of the bacterial cell. nih.gov This mechanism reduces the intracellular concentration of the drug, preventing it from reaching its target. In Gram-negative bacteria, tripartite efflux systems, such as the Resistance-Nodulation-Division (RND) family, are particularly significant contributors to multidrug resistance. nih.gov

Several efflux pump systems have been implicated in resistance to β-lactam antibiotics, and while specific research focusing solely on ceftizoxime is limited, the broad substrate profiles of these pumps suggest their involvement.

AcrAB-TolC: This is a well-characterized RND efflux pump in Escherichia coli and other Enterobacteriaceae that is known to extrude a wide variety of compounds. bmbreports.org While direct evidence for ceftizoxime transport is not extensively documented, the AcrAB-TolC system is known to contribute to resistance against various β-lactams.

Mex Systems in Pseudomonas aeruginosa: P. aeruginosa possesses several RND efflux pumps, including MexAB-OprM, MexCD-OprJ, and MexXY-OprM, which are major contributors to its intrinsic and acquired resistance to multiple antibiotics. nih.gov Cefepime (B1668827), a zwitterionic cephalosporin (B10832234), is a known substrate for these pumps, and it is plausible that ceftizoxime is also expelled by these systems. nih.gov Overexpression of these pumps can lead to clinically significant levels of resistance.

It is important to note that decreased permeability of the outer membrane, often due to the loss or modification of porin channels like OmpF and OmpC, can act synergistically with efflux pumps to enhance resistance. frontiersin.orgfrenoy.eunih.gov Reduced influx combined with active efflux creates a formidable barrier to antibiotic entry and accumulation.

The RND family of efflux pumps, such as AcrAB-TolC, functions as a tripartite complex spanning the inner and outer membranes of Gram-negative bacteria. elifesciences.org The inner membrane component (e.g., AcrB) recognizes and binds the substrate from the periplasm or the inner leaflet of the inner membrane. This binding triggers a conformational change, which, fueled by the proton motive force, propels the drug through the periplasmic adaptor protein (e.g., AcrA) and out of the cell via the outer membrane channel (e.g., TolC). nih.govelifesciences.org The molecular mechanism involves a functional rotation of the inner membrane transporter, cycling through access, binding, and extrusion conformations to ensure a continuous and efficient efflux of the substrate. elifesciences.org

Target Site Modification and Alterations in Penicillin-Binding Proteins

The bactericidal activity of β-lactam antibiotics like ceftizoxime stems from their ability to covalently bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall. asm.org Alterations in the structure of these PBPs can reduce their affinity for β-lactams, leading to resistance. researchgate.net

This resistance mechanism is particularly significant in Gram-positive bacteria but also plays a role in Gram-negative organisms. oup.com For example, a single amino acid substitution, P458L, near the conserved SXN catalytic motif in PBP2 of Staphylococcus aureus has been shown to decrease the affinity for ceftizoxime and increase the minimum inhibitory concentration (MIC). oup.comasm.orgnih.gov

Studies comparing ceftizoxime to its stereoisomer have revealed that the superior antibacterial activity of ceftizoxime is directly related to its higher affinity for essential PBPs. asm.orgnih.gov The concentrations of ceftizoxime required to inhibit 50% of [14C]penicillin G binding to PBP 1a and 1bs in E. coli and Enterobacter cloacae are significantly lower than those of its less active isomer. nih.gov This highlights the critical role of PBP affinity in the efficacy of ceftizoxime. In some cases, resistance to newer β-lactam/β-lactamase inhibitor combinations has been linked to specific insertions or mutations in PBP3 of E. coli. nih.gov

Below is an interactive data table summarizing the affinity of ceftizoxime for specific Penicillin-Binding Proteins (PBPs) in different bacterial species.

| Bacterial Species | Penicillin-Binding Protein (PBP) | 50% Inhibitory Concentration (IC50) of Ceftizoxime (µg/mL) | Reference |

| Escherichia coli NIHJ JC-2 | PBP 1a | < 3.2 | nih.gov |

| Escherichia coli NIHJ JC-2 | PBP 1bs | < 3.2 | nih.gov |

| Enterobacter cloacae 58-5 | PBP 1a | < 1.0 | nih.gov |

| Enterobacter cloacae 58-5 | PBP 1bs | < 1.0 | nih.gov |

| Staphylococcus aureus 27s (parental strain) | PBP 2 | ~0.1 | asm.org |

| Staphylococcus aureus ZOX3 (mutant strain) | PBP 2 | 1.0 - 2.0 | asm.org |

Outer Membrane Permeability and Porin Channel Research

In Gram-negative bacteria, the outer membrane acts as a formidable barrier, regulating the influx of substances, including antibiotics. mdpi.comdovepress.commdpi.com Reduced permeability of this membrane is a crucial mechanism of resistance to ceftizoxime and other hydrophilic antibiotics. dovepress.com

These drugs primarily enter the periplasmic space by diffusing through water-filled protein channels known as porins. mdpi.comfrontiersin.org Bacteria can develop resistance by reducing the expression of these porin channels or by acquiring mutations that alter their structure, making them less permeable to antibiotics. mdpi.commdpi.com For example, the loss or modification of major porins like OmpF and OmpC in Escherichia coli is known to increase resistance to several β-lactam antibiotics. frontiersin.org This reduction in influx lowers the concentration of ceftizoxime in the periplasm, preventing it from reaching inhibitory levels at its PBP targets. dovepress.com This mechanism is particularly effective when combined with the presence of β-lactamase enzymes in the periplasm, which can degrade the small amount of antibiotic that does manage to enter. dovepress.com

Evolutionary Trajectories of Resistance to Ceftizoxime

The development of high-level resistance to ceftizoxime is not a single event but an evolutionary process involving multiple steps. nih.govnih.gov This trajectory is shaped by factors such as the rate of mutation, the fitness cost of resistance, and the intensity of the antibiotic selection pressure. nih.govbiorxiv.org

The evolutionary pathway often begins with initial mutations that confer a low level of resistance. In S. pneumoniae, this typically involves alterations in PBP2x or PBP2b. nih.gov Under continued antibiotic pressure, bacteria that acquire additional mutations, for instance in PBP1a, are selected for, leading to a stepwise increase in the minimum inhibitory concentration (MIC). etflin.comnih.gov

Horizontal gene transfer is another critical evolutionary mechanism, especially for the development of mosaic PBP genes seen in N. gonorrhoeae and S. pneumoniae. etflin.commdpi.com Bacteria can acquire DNA from related species that already possess resistant PBP alleles, incorporating these genetic fragments into their own genome through homologous recombination. nih.govwashington.edu This process allows for rapid, large-scale changes in PBP structure that would be unlikely to occur through point mutations alone. etflin.com

The evolution of resistance is a complex interplay between acquiring resistance determinants and maintaining cellular fitness. nih.gov While resistance mutations can protect the bacterium from the antibiotic, they may also compromise the normal function of the PBP, potentially slowing growth. nih.gov Consequently, compensatory mutations may arise elsewhere in the genome to alleviate this fitness cost, stabilizing the resistant phenotype within the bacterial population. nih.gov These evolutionary pathways highlight the adaptability of bacteria and the multifaceted challenge of overcoming antibiotic resistance. researchgate.netresearchgate.net

Structure Activity Relationship Sar Studies of Ceftizoxime

Correlating Structural Features with Molecular Biological Activity

The unique combination of a β-lactam core, an aminothiazole ring, and a methoxyimino group in the C-7 side chain, along with the absence of a substituent at the C-3 position, defines the characteristic properties of ceftizoxime (B193995).

A defining feature of third-generation cephalosporins, including ceftizoxime, is their enhanced stability against a wide array of β-lactamase enzymes. This stability is largely conferred by the α-oximino moiety, specifically the methoxyimino group, located on the acyl side chain at the C-7 position of the cephem nucleus oup.comoup.com.

β-lactamases are bacterial enzymes that inactivate β-lactam antibiotics by hydrolyzing the amide bond in the four-membered β-lactam ring nih.gov. The methoxyimino group in ceftizoxime provides significant steric hindrance, effectively shielding the β-lactam ring from the active site of many β-lactamase enzymes. This structural arrangement prevents or slows down the rate of enzymatic hydrolysis, allowing the antibiotic to remain intact and exert its antibacterial action by inhibiting bacterial cell wall synthesis oup.comnih.gov. This inherent stability is a key reason for ceftizoxime's broad spectrum of activity, particularly against Gram-negative bacteria that often produce these enzymes oup.comoup.com.

The stereochemistry of the oxime double bond has a profound impact on the antibacterial potency of ceftizoxime. The molecule can exist as two geometric isomers: syn (Z) and anti (E). Research has consistently demonstrated that the potency of the antibiotic is strongly influenced by this configuration, with the syn-isomer (Z-ceftizoxime) being significantly more active than the anti-isomer (E-ceftizoxime) oup.comoup.com.

The spatial arrangement of the methoxy (B1213986) group in the Z-configuration is crucial for optimal binding to the target enzymes, the penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall frontiersin.org. The superior activity of the Z-isomer is attributed to its more favorable conformation for interacting with the PBP active site.

Table 1: Influence of Oxime Stereochemistry on Antibacterial Activity

| Isomer Configuration | Relative Antibacterial Potency | Rationale |

|---|---|---|

| (Z)-Ceftizoxime (syn) | High | Optimal spatial orientation for binding to Penicillin-Binding Proteins (PBPs), leading to effective inhibition of bacterial cell wall synthesis oup.comoup.com. |

| (E)-Ceftizoxime (anti) | Low | Steric conformation is less favorable for PBP active site binding, resulting in significantly reduced antibacterial efficacy. |

The 2-amino-1,3-thiazole ring is another critical component of the C-7 side chain of ceftizoxime and is a common feature among many potent third-generation cephalosporins mdpi.com. This heterocyclic ring system plays a vital role in enhancing the antibacterial spectrum and potency. The primary amino group on the thiazole (B1198619) ring contributes to the molecule's ability to penetrate the outer membrane of Gram-negative bacteria.

SAR studies have shown that modifications to this ring can alter the drug's activity. For instance, the introduction of different substituents can modulate the electronic properties and steric profile of the side chain, thereby affecting its interaction with PBPs and its stability to β-lactamases nih.govnih.gov. In ceftizoxime, the unsubstituted 2-aminothiazole moiety is considered optimal for its broad-spectrum activity. Studies exploring the attachment of dipeptide moieties to the aminothiazole group have been conducted to investigate potential improvements in binding affinity and transport rjptonline.org.

Ceftizoxime is structurally distinct from many other third-generation cephalosporins like cefotaxime (B1668864) and ceftriaxone because it lacks a substituent at the 3-position of the cephem nucleus; it possesses a hydrogen atom instead researchgate.netguidetopharmacology.org. This feature has significant implications for its chemical stability.

In many cephalosporins, the substituent at the C-3 position acts as a leaving group, which can be metabolically cleaved, leading to the formation of less active metabolites. The absence of such a leaving group in ceftizoxime prevents deactivation by hydrolytic enzymes and contributes to its metabolic stability; the compound is not metabolized in the body nih.govguidetopharmacology.org. While incorporating certain heterocyclic substituents at the C-3 position can prolong serum half-life in other cephalosporins, the simple hydrogen in ceftizoxime provides a balance of potent activity and chemical stability oup.comoup.com.

Table 2: Comparison of C-3 Position Substituents in Third-Generation Cephalosporins

| Cephalosporin (B10832234) | C-3 Position Substituent | Impact of Substituent |

|---|---|---|

| Ceftizoxime | -H | High chemical and metabolic stability; no leaving group for inactivation nih.govguidetopharmacology.org. |

| Cefotaxime | -CH₂OCOCH₃ (Acetoxymethyl) | Can be hydrolyzed to a less active desacetyl metabolite. |

| Ceftriaxone | Thiotriazinedione | Contributes to high protein binding and a long elimination half-life acs.org. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative structure-activity relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For cephalosporins, QSAR models help in understanding the physicochemical properties that govern their antibacterial potency and in designing new, more effective derivatives.

A QSAR study involving ceftizoxime and other cephalosporins was conducted to model their inhibitory activity against transpeptidase, a key bacterial enzyme. This model utilized several molecular descriptors to quantify structural features:

Eccentric Connectivity Index (ECI): A topological descriptor that encodes information about the eccentricity of vertices in the molecular graph.

Fragment Complexity (FC): A descriptor that reflects the complexity of the molecular structure.

Topological Polar Surface Area (TPSA): A measure of the surface area of polar atoms, which correlates with drug transport properties.

The resulting QSAR model demonstrated statistical significance, indicating a strong correlation between these descriptors and the observed antibacterial activity whitesscience.com.

Table 3: Statistical Results of a Cephalosporin QSAR Model Including Ceftizoxime

| Statistical Parameter | Value | Interpretation |

|---|---|---|

| r² (Fraction of Variance) | 0.9014 | Indicates that over 90% of the variance in the biological activity can be explained by the model whitesscience.com. |

| q² (Cross-Validation Test) | 0.9013 | A high value (>0.5) confirms the predictive ability and robustness of the model whitesscience.com. |

| F-statistic (Fischer Statistics) | 24.3786 | A high F-value suggests the model is statistically significant at a 95% confidence level whitesscience.com. |

| Standard Deviation (s) | 0.53144 | Represents the standard deviation of the residuals, with smaller values indicating a better fit whitesscience.com. |

Such models are valuable tools for predicting the activity of novel cephalosporin structures before their synthesis, thereby streamlining the drug discovery process.

Pharmacophore Modeling and Design Principles

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. For cephalosporins like ceftizoxime, the pharmacophore defines the key features necessary for binding to and inhibiting bacterial PBPs.

The essential elements of the cephalosporin pharmacophore include:

The β-Lactam Ring: The reactive core required for the acylation of the serine residue in the PBP active site frontiersin.orgauburn.edu.

The Carboxylic Acid Group at C-4: This negatively charged group is crucial for anchoring the molecule within the PBP active site.

The C-7 Acylamino Side Chain: This is the primary determinant of the antibacterial spectrum and β-lactamase resistance auburn.edu. For ceftizoxime, this includes the 2-aminothiazole ring and the (Z)-methoxyimino group.

Pharmacophore models and molecular docking studies reveal that the (Z)-methoxyimino group provides stability, while the aminothiazole moiety enhances binding affinity and spectrum rjptonline.org. Design principles derived from these models focus on optimizing the C-7 side chain to improve PBP affinity and evade β-lactamase-mediated resistance, while modifications at the C-3 position are used to fine-tune pharmacokinetic properties. The structure of ceftizoxime represents a successful application of these principles, balancing high potency, broad-spectrum activity, and stability.

Advanced Analytical and Characterization Techniques in Ceftizoxime Research

Chromatographic Methodologies for Isomer and Impurity Separation

Chromatographic techniques are fundamental in resolving the complex mixtures that can arise during the synthesis and degradation of ceftizoxime (B193995). The ability to separate the desired (Z)-isomer from its less active (E)-isomer and other process-related impurities is critical.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of ceftizoxime and its related substances. researchgate.netconicet.gov.ar Reversed-phase HPLC (RP-HPLC) methods are commonly employed, utilizing C18 or C8 columns. researchgate.netmedcraveonline.com These methods allow for the effective separation of ceftizoxime from its geometric (E)-isomer and other impurities. researchgate.net

The mobile phase composition is a critical parameter in achieving optimal separation. A typical mobile phase might consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netmedcraveonline.com Gradient elution, where the proportion of the organic modifier is varied over time, is often used to achieve better resolution of complex mixtures. researchgate.net UV detection is commonly used, with wavelengths around 254 nm or 278 nm providing good sensitivity for ceftizoxime and its related compounds. medcraveonline.com

For instance, a study on cefmenoxime (B1668856) hydrochloride, a structurally related cephalosporin (B10832234), successfully separated twelve impurities and isomers using an Alltima C18 column with a mobile phase of water-acetic acid-acetonitrile (85:1:15). researchgate.net Similarly, methods have been developed for other cephalosporins, like cefuroxime (B34974) axetil, that effectively separate the main compound from its Δ³-isomers and E-isomers. medcraveonline.com The development of stability-indicating HPLC methods is also crucial for monitoring the degradation of ceftizoxime under various stress conditions. nih.gov

Table 1: Example HPLC Method Parameters for Cephalosporin Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | Acetonitrile/Acetate Buffer Solution researchgate.net |

| Detection | UV at 254 nm or 278 nm medcraveonline.com |

| Flow Rate | Typically 1.0 mL/min medcraveonline.com |

| Temperature | Ambient or controlled (e.g., 35°C) medcraveonline.com |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, faster analysis times, and increased sensitivity. This is achieved by using columns with smaller particle sizes (typically sub-2 µm). researchgate.net The enhanced resolving power of UPLC is particularly advantageous for separating closely related isomers and complex impurity profiles of ceftizoxime. researchgate.net

UPLC systems operate at higher pressures than HPLC systems, which, combined with the smaller particle size, leads to sharper and narrower peaks. This results in improved separation efficiency and the ability to detect trace-level impurities that might be missed with HPLC. researchgate.net A UPLC-MS/MS method for ceftaroline (B109729) fosamil, another cephalosporin, utilized an Acquity C18 BEH column (50 × 2.1 mm, 1.7 µm) with a mobile phase of acetonitrile and 0.1% formic acid in water, demonstrating the high-resolution capabilities of this technique. japsonline.com The short run times, often under 3 minutes, make UPLC a highly efficient tool for high-throughput analysis in quality control settings. japsonline.com

Mass Spectrometry for Structural Elucidation and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for the structural characterization of ceftizoxime, its isomers, and degradation products. When coupled with chromatographic separation techniques (LC-MS), it provides definitive identification based on mass-to-charge ratios and fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like ceftizoxime. rsc.org It typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation in the ion source. upce.cz Tandem mass spectrometry (MS/MS or MSn) involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. rsc.org This process provides detailed structural information. researchgate.netconicet.gov.ar

The fragmentation patterns of the (Z)- and (E)-isomers of ceftizoxime and related oxime cephalosporins can be distinct, allowing for their differentiation. researchgate.net For example, studies on cefmenoxime have shown that the fragmentation pathways can reveal structural details of the isomers. researchgate.net ESI-MS/MS analysis can provide a diagnostic pattern of fragment ions that aids in the identification and structural elucidation of novel and known compounds. nih.gov

Time-of-Flight (TOF) mass analyzers separate ions based on their mass-to-charge ratio by measuring the time it takes for them to travel through a flight tube of a known length. libretexts.org TOF instruments are known for their high mass accuracy and resolution, allowing for the determination of the elemental composition of ions. biocompare.comresearchgate.net This is particularly useful in distinguishing between compounds with the same nominal mass but different elemental formulas. researchgate.net

Ion trap mass spectrometers can perform MSn experiments, allowing for detailed fragmentation studies to elucidate complex structures. nih.gov The combination of a quadrupole with a TOF analyzer (Q-TOF) or an ion trap with a TOF analyzer (IT-TOF) offers powerful capabilities for both qualitative and quantitative analysis, providing high-resolution and high-accuracy mass measurements in both MS and MS/MS modes. lcms.czlcms.cz Such hybrid instruments have been used to characterize impurities in related cephalosporins like cefetamet (B193807) pivoxil hydrochloride. nih.gov

Table 2: Comparison of Mass Spectrometry Analyzers in Ceftizoxime Research

| Analyzer Type | Key Advantages | Application in Ceftizoxime Analysis |

|---|---|---|

| Electrospray Ionization (ESI) | Soft ionization, suitable for polar molecules. rsc.org | Generating intact molecular ions of ceftizoxime and its impurities. researchgate.net |

| Tandem MS (MS/MS) | Provides structural information via fragmentation. rsc.org | Differentiating (E/Z) isomers and identifying impurities. researchgate.net |

| Time-of-Flight (TOF) | High mass accuracy and resolution. biocompare.comresearchgate.net | Accurate mass measurement for formula determination. researchgate.net |

| Ion Trap (IT) | Capable of MSn for detailed fragmentation studies. nih.gov | Elucidating complex fragmentation pathways. nih.gov |

| Quadrupole-TOF (Q-TOF) | Combines high resolution and quantitative capabilities. lcms.czlcms.cz | Comprehensive characterization of unknown impurities. nih.gov |

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful technique for identifying and characterizing the degradation products of ceftizoxime that form under stress conditions such as acidic, basic, oxidative, thermal, and photolytic stress. japsonline.comnih.gov Forced degradation studies are essential for establishing the stability-indicating nature of analytical methods. nih.gov

In a typical workflow, the drug substance is subjected to stress conditions, and the resulting mixture is analyzed by LC-MS/MS. nih.gov The chromatographic separation resolves the parent drug from its degradation products. japsonline.com Subsequent MS and MS/MS analysis provides the molecular weights and fragmentation patterns of the degradants, which are then used to propose their structures. nih.govjapsonline.com For instance, a study on cefepime (B1668827) identified degradation products under various stress conditions by analyzing the m/z values and fragmentation of the resulting peaks. japsonline.com This approach allows for the comprehensive characterization of the degradation profile of ceftizoxime, which is crucial for ensuring its safety and efficacy.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in structural elucidation, offering unparalleled insight into the three-dimensional arrangement of atoms within a molecule. In the context of (E/Z)-ceftizoxime, NMR is indispensable for the unambiguous assignment of stereochemistry around the C=N oxime bond. numberanalytics.com The spatial orientation of the methoxy (B1213986) group relative to the thiazole (B1198619) ring defines the E (entgegen, opposite) and Z (zusammen, together) isomers, a structural nuance that profoundly influences biological activity. Techniques such as 2D NOESY (Nuclear Overhauser Effect Spectroscopy) can be pivotal, as the spatial proximity between protons on the methoxy group and the thiazole ring in the Z-isomer would result in a discernible NOE signal, which is absent in the E-isomer. rsc.orgrsc.org

¹H NMR and ¹³C NMR for E/Z Isomer Differentiation

The differentiation of E and Z isomers of ceftizoxime is readily achievable through the analysis of proton (¹H) and carbon-13 (¹³C) NMR spectra. The chemical environment of nuclei proximate to the C=N-O-CH₃ moiety is distinct for each isomer, leading to characteristic differences in their chemical shifts (δ). tsijournals.com

In ¹H NMR, the resonance of the methoxy (-OCH₃) protons is a key indicator. Due to anisotropic effects from the nearby thiazole ring and the C=N bond, the methoxy protons of one isomer will be shielded or deshielded relative to the other. Typically, the protons of the group on the oxygen atom of an oxime are observed at different frequencies for the two isomers. rsc.orgrsc.org

Similarly, in ¹³C NMR spectra, the carbon atoms of the imine group (C=N), the methoxy group (-OCH₃), and the carbons within the thiazole ring exhibit distinct chemical shifts that depend on the geometric configuration. rsc.orgtsijournals.com The carbon of the imine function, in particular, often shows a significant difference in its resonance between the E and Z forms. rsc.org These predictable variations in chemical shifts allow for the definitive identification and quantification of each isomer in a given sample. tsijournals.comwpmucdn.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift (δ) Differences for (E/Z)-Ceftizoxime Isomer Differentiation

| Nucleus | Functional Group | Expected Chemical Shift (δ) Range (ppm) for Z-Isomer | Expected Chemical Shift (δ) Range (ppm) for E-Isomer | Rationale for Difference |

| ¹H | Methoxy (-OCH₃) | Lower δ (Upfield shift) | Higher δ (Downfield shift) | Anisotropic shielding/deshielding effects from the adjacent C=N bond and thiazole ring. |

| ¹³C | Imine Carbon (C=N) | Higher δ (Downfield shift) | Lower δ (Upfield shift) | The electronic environment of the imine carbon is highly sensitive to the stereochemistry of the oxime ether. rsc.org |

| ¹³C | Methoxy Carbon (-OCH₃) | Distinct δ value | Distinct δ value | The spatial orientation relative to the rest of the molecule alters the electronic shielding of the carbon nucleus. |

Note: The exact chemical shift values can vary depending on the solvent and experimental conditions. The table illustrates general trends observed for E/Z oxime isomers.

Differential Scanning Calorimetry (DSC) for Isomer Stability Assessment

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to investigate the thermal properties of materials, including the relative stability of isomers. google.com By measuring the difference in heat flow required to increase the temperature of a sample and a reference, DSC can detect physical and chemical changes such as melting, crystallization, and isomer interconversion. iaea.orgresearchgate.net

For ceftizoxime, DSC is employed to assess the thermodynamic stability of the E and Z isomers. It has been established for many oxime-containing compounds that the Z-isomer is often the more thermodynamically stable form. nih.gov DSC analysis can confirm this relationship for ceftizoxime. When the less stable E-isomer is heated, its DSC thermogram will typically show an endothermic peak corresponding to its melting point. If sufficient thermal energy is provided, this may be immediately followed by an exothermic peak, which represents the spontaneous and energetically favorable rearrangement to the more stable Z-isomer. nih.govresearchgate.net Subsequent heating and cooling cycles would then only show the thermal events corresponding to the Z-isomer, confirming the irreversible nature of the conversion upon melting. nih.gov

Table 2: Illustrative DSC Thermal Events for Ceftizoxime Isomers

| Isomer | Thermal Event | Temperature Range (°C) | Heat Flow | Interpretation |

| E-Isomer (First Heating Cycle) | Melting | Tm1 | Endothermic | Absorption of heat to transition from solid to liquid. |

| Isomerization (E → Z) | > Tm1 | Exothermic | Release of heat as the molecule rearranges to a lower energy, more stable configuration. researchgate.net | |

| Z-Isomer (First Heating Cycle) | Melting | Tm2 (where Tm2 > Tm1) | Endothermic | Absorption of heat for melting. The higher melting point often correlates with greater crystalline stability. |

| Sample after E→Z Isomerization (Second Heating Cycle) | Melting | Tm2 | Endothermic | Only the melting point of the Z-isomer is observed, confirming the E-isomer has fully converted. nih.gov |

Biophysical Techniques for Protein-Ligand Interaction Characterization

Understanding the interaction between ceftizoxime and its biological targets, such as penicillin-binding proteins (PBPs) in bacteria or serum albumins during distribution in the body, is crucial for comprehending its mechanism of action and pharmacokinetic profile. A variety of biophysical techniques are employed to characterize these protein-ligand interactions in detail. drugtargetreview.comnih.gov

Fluorescence Spectroscopy: This technique is widely used to study ligand binding to proteins. Proteins containing fluorescent amino acid residues like tryptophan can have their intrinsic fluorescence quenched or enhanced upon ligand binding. researchgate.netnih.gov Studies on the interaction between ceftizoxime and bovine serum albumin (BSA) have shown a slight blue shift in the protein's maximum emission wavelength upon binding, indicating that the tryptophan residues were placed in a more hydrophobic environment. nih.gov

Surface Plasmon Resonance (SPR): SPR is a powerful, real-time, label-free method for measuring binding kinetics (association and dissociation rates) and affinity. numberanalytics.commdpi.com In a typical experiment, a target protein is immobilized on a sensor chip, and the ligand (ceftizoxime) is flowed over the surface. Binding causes a change in the refractive index at the surface, which is detected as a response signal. researchgate.net SPR has been used to determine the thermodynamic constants of ceftizoxime binding to BSA at different temperatures. nih.gov

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. numberanalytics.commdpi.com This allows for the determination of all thermodynamic parameters in a single experiment: the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n). From these, the entropy change (ΔS) and Gibbs free energy change (ΔG) can be calculated, providing a complete thermodynamic profile of the interaction. numberanalytics.com

Molecular Docking: This computational technique predicts the preferred binding mode and affinity of a ligand to a protein's binding site. numberanalytics.comnih.gov Molecular docking studies have been used to identify the probable binding site of ceftizoxime within human glutathione (B108866) reductase and to visualize the non-covalent interactions, such as hydrogen bonds, that stabilize the protein-ligand complex. cumhuriyet.edu.trcumhuriyet.edu.tr

Table 3: Summary of Biophysical Techniques for Ceftizoxime-Protein Interaction Studies

| Technique | Principle | Information Obtained | Application in Ceftizoxime Research |

| Fluorescence Spectroscopy | Measures changes in the intrinsic fluorescence of protein residues (e.g., Tryptophan) upon ligand binding. nih.gov | Binding affinity, binding mechanism (static/dynamic quenching), conformational changes. nih.gov | Characterizing the binding of ceftizoxime to serum albumin. nih.govcolab.ws |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index when a ligand binds to a protein immobilized on a sensor surface. mdpi.com | Binding kinetics (kₐ, kₔ), binding affinity (Kₐ, Kₔ), specificity. numberanalytics.com | Quantifying the binding affinity and thermodynamic parameters of ceftizoxime with proteins like BSA. nih.gov |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with the binding of a ligand to a protein in solution. numberanalytics.com | Binding affinity (Kₐ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n). mdpi.com | Providing a complete thermodynamic signature of the ceftizoxime-protein interaction. |

| Molecular Docking | Computationally simulates the interaction between a ligand and a protein to predict the binding pose and energy. nih.gov | Binding site identification, interaction types (e.g., H-bonds), binding energy estimation. cumhuriyet.edu.tr | Elucidating the binding mode of ceftizoxime with enzymes like human glutathione reductase. cumhuriyet.edu.trcumhuriyet.edu.tr |

Theoretical and Computational Studies of E/z Ceftizoxime

Molecular Docking and Dynamics Simulations with Target Proteins (e.g., PBPs, Beta-Lactamases)

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as ceftizoxime (B193995), and its protein target at an atomic level. These methods are crucial for understanding how ceftizoxime inhibits Penicillin-Binding Proteins (PBPs), the enzymes responsible for bacterial cell wall synthesis, and how it is affected by β-lactamases, the enzymes that confer resistance. biorxiv.orgmdpi.com

Molecular Docking: Docking studies predict the preferred orientation and binding affinity of a molecule when it binds to a target protein. For ceftizoxime and its derivatives, docking simulations are performed against the active sites of various PBPs from different bacterial species. researchgate.netresearchgate.net These studies reveal that the efficacy of ceftizoxime is rooted in its ability to form a stable covalent bond with a key serine residue in the PBP active site, effectively inactivating the enzyme. biorxiv.orgmdpi.com Research on new dipeptide derivatives of ceftizoxime has shown, through molecular docking, that these new entities can exhibit higher binding affinities for PBPs compared to the parent drug, suggesting potentially enhanced antimicrobial activity. researchgate.net For instance, studies on similar cephalosporins against PBP1a of S. typhimurium have quantified binding affinities, providing a benchmark for evaluating novel derivatives. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the physical movements and conformational changes of the ceftizoxime-PBP complex over time. These simulations can confirm the stability of the binding pose predicted by docking. researchgate.net Studies on related cephalosporins and PBPs from resistant strains, such as PBP2x from Streptococcus suis or PBP2a from MRSA, use MD simulations to explore the mechanisms of resistance. biorxiv.orgplos.org These simulations often reveal that mutations in the target protein can lead to a less stable interaction with the antibiotic, a lower binding affinity, and a reduced number of critical hydrogen bonds, which explains the resistance at a molecular level. plos.org

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules like ceftizoxime. akj.aztennessee.edu These methods provide a fundamental understanding of the molecule's intrinsic properties, which govern its chemical behavior and interaction with biological targets. ijsrst.com

DFT calculations are used to determine a range of molecular and global reactivity descriptors. scirp.orgresearchgate.net These include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. biointerfaceresearch.com The energy gap between HOMO and LUMO (ΔE) is an indicator of molecular stability and reactivity. scirp.org A smaller energy gap suggests higher reactivity. scirp.org

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how ceftizoxime will interact with the amino acid residues in the active site of a target protein.

Molecular Fingerprinting and Chemical Similarity Analysis

Molecular fingerprinting is a ligand-based computational method that represents a molecule's structure as a series of binary digits (bits) or numerical values. nih.gov These fingerprints encode structural features and are used for chemical similarity analysis, a process fundamental to virtual screening and drug discovery. nih.gov

In the context of ceftizoxime, this approach can be used to:

Identify Novel Active Compounds: By comparing the molecular fingerprint of ceftizoxime against large chemical databases, researchers can identify other molecules with similar structural features. lifechemicals.com The underlying principle is that structurally similar molecules are likely to exhibit similar biological activities. nih.govnih.gov This allows for the rapid screening of thousands of compounds to find new potential antibacterial agents.

Predict Biological Activity: Similarity searches can be part of a larger workflow to predict a compound's activity profile. core.ac.uk By creating a "Molecular Interaction Fingerprint" based on how a molecule interacts with a panel of proteins, it's possible to predict its likely targets and off-targets. core.ac.uk For ceftizoxime, this could help in identifying compounds that not only bind to PBPs but also have a lower affinity for human proteins, potentially leading to fewer side effects. The process involves comparing fingerprints based on various descriptors, such as H-bond donors/acceptors, charge, and aromaticity. nih.govresearchgate.net

In Silico Prediction of Resistance Mechanisms and Mutational Impact

A major challenge in antibiotic therapy is the evolution of drug resistance. In silico methods are critical for predicting and understanding the molecular basis of resistance to ceftizoxime. rsc.org These approaches model how mutations in bacterial genes, particularly those encoding target proteins or resistance enzymes, affect the drug's efficacy.

The primary mechanisms of resistance that can be studied computationally include:

Target Site Modification: The most common form of resistance to β-lactam antibiotics involves mutations in the genes encoding PBPs. mdpi.comrsc.org Computational models can predict the impact of specific amino acid substitutions. By creating a 3D model of the mutated PBP and performing docking and MD simulations with ceftizoxime, researchers can determine if the mutation reduces binding affinity, alters the active site conformation, or hinders the formation of the covalent bond. plos.orgmdpi.com

Enzymatic Degradation: Bacteria can produce β-lactamase enzymes that hydrolyze and inactivate ceftizoxime. researchgate.net Computational studies can model the interaction of ceftizoxime with different classes of β-lactamases to predict its stability and susceptibility to hydrolysis.

Genomic Prediction: Machine learning models trained on large datasets of bacterial genomes and their corresponding antibiotic susceptibility profiles can predict resistance. plos.orgmdpi.com These models can identify genetic features—including specific mutations, the presence of resistance genes, or even broader genomic context—that are correlated with ceftizoxime resistance, sometimes without prior knowledge of the specific biological mechanism. plos.org

De Novo Design of Ceftizoxime-Inspired Chemical Entities

De novo drug design involves the computational creation of novel molecular structures with desired properties, tailored to a specific biological target. researchgate.netchemrxiv.org Using the ceftizoxime molecule as a scaffold or starting point, these methods aim to design new chemical entities with improved characteristics, such as higher potency, better stability against β-lactamases, or a broader spectrum of activity.

The process often follows a fragment-based approach:

Scaffold Identification: The core chemical structure of ceftizoxime, which is responsible for its fundamental binding to PBPs, is identified.

Fragment Libraries: Large libraries of chemical fragments are computationally screened.

Fragment Growing or Linking: Algorithms "grow" new functional groups onto the ceftizoxime scaffold or link different fragments together within the PBP active site to create a novel molecule. The goal is to optimize interactions with the target protein. researchgate.net

Evaluation: The newly designed molecules are then evaluated in silico using molecular docking, MD simulations, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction to assess their potential as drug candidates. researchgate.net

This approach has been used to design novel dipeptide derivatives of ceftizoxime, which were then synthesized and showed improved activity. researchgate.net The ultimate goal of de novo design is to explore a much wider chemical space than is available in existing compound libraries, leading to the discovery of truly innovative antibiotics inspired by the proven efficacy of ceftizoxime. chemrxiv.orgradical.vc

Chemical Stability and Degradation Research of Ceftizoxime Non Clinical

Identification and Characterization of Degradation Products

Forced degradation studies are instrumental in identifying potential degradation products that may form under various stress conditions. These studies help in developing stability-indicating analytical methods and understanding the intrinsic stability of the drug molecule. researchgate.net The identification of impurities and degradation products in bulk ceftizoxime (B193995) sodium has been accomplished using a combination of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. conicet.gov.ar

One notable degradation pathway for certain β-lactam antibiotics, including ceftizoxime, involves the enzymatic or chemical cleavage of the β-lactam ring, which can lead to the formation of unstable thiol (RSH) functional groups. acs.org These intermediates can subsequently release hydrogen sulfide (B99878) (H₂S), a distinct degradation product. acs.org The detection of hydrogen sulfide has been proposed as a method for monitoring the degradation of a broad spectrum of β-lactam antibiotics catalyzed by β-lactamase enzymes. acs.org

The table below summarizes known and potential degradation products based on research into ceftizoxime and related cephalosporins.

| Product Type | Potential Specific Product/Fragment | Originating Pathway | Significance |

| Process-Related Impurities | Unspecified impurities from synthesis | Manufacturing Process | Characterized by HPLC, LC-MS/MS, IR, and NMR to ensure purity of the bulk drug. conicet.gov.ar |

| Degradation Product | Hydrogen Sulfide (H₂S) | Hydrolysis / Enzymatic Degradation | Results from the breakdown of the sulfur-containing cephem ring structure. acs.org |

| Oxidative Degradation Product | N-Oxide Impurities | Oxidation | Potential product from the oxidation of the sulfur atom in the dihydrothiazine ring, as seen in similar cephalosporins. nih.gov |

| Rearrangement Product | Furo[3,4-d] sapub.orgwisdomlib.orgthiazine derivatives | Multiple stress conditions | Complex structural rearrangement of the core cephem nucleus observed in related compounds. nih.gov |

Analysis of Chemical Degradation Pathways